Bis(dimethylamino)methylvinylsilane
Overview
Description
Bis(dimethylamino)methylvinylsilane: is an organosilicon compound with the molecular formula C₇H₁₈N₂Si. It is known for its unique structure, which includes both dimethylamino and vinyl groups attached to a silicon atom. This compound is used in various chemical processes and has applications in multiple fields, including material science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dimethylamino)methylvinylsilane can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is usually carried out in a solvent such as toluene, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(dimethylamino)methylvinylsilane can undergo oxidation reactions, leading to the formation of various oxidized silicon compounds.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: It can participate in substitution reactions where the dimethylamino or vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized silicon compounds.
Reduction: Reduced silicon-containing products.
Substitution: Substituted organosilicon compounds.
Scientific Research Applications
Chemistry: Bis(dimethylamino)methylvinylsilane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. It is also employed in the preparation of silicon-based coatings and adhesives .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture and tissue engineering.
Industry: Industrially, this compound is used in the production of high-performance materials, including heat-resistant and flame-retardant polymers. It is also utilized in the manufacture of electronic components and semiconductors .
Mechanism of Action
The mechanism of action of bis(dimethylamino)methylvinylsilane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the stability and reactivity of the compound. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions. The vinyl group provides a site for polymerization and other addition reactions .
Comparison with Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Bis(dimethylamino)methylphenylsilane
- Bis(dimethylamino)diphenylsilane
Comparison: Bis(dimethylamino)methylvinylsilane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs. This makes it particularly useful in polymerization reactions and the synthesis of advanced materials. The dimethylamino groups in all these compounds provide nucleophilicity, but the vinyl group in this compound offers a distinct advantage in terms of versatility and application .
Properties
IUPAC Name |
N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXZHKWFHIBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C=C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065428 | |
Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
158.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Pfaltz and Bauer MSDS] | |
Record name | Bis(dimethylamino)methylvinylsilane | |
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CAS No. |
13368-45-1 | |
Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |
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Record name | Bis(dimethylamino)methylvinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |
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Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
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Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
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Record name | Bis(dimethylamino)methylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |
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Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |
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Q1: What are the advantages of using BDMAMVS in plasma polymerization compared to other similar compounds?
A1: BDMAMVS exhibits a faster polymer deposition rate in plasma polymerization compared to Bis(dimethylamino)methylsilane (BDMAMS). This suggests that the vinyl and methyl substituents in BDMAMVS contribute positively to polymer formation, while hydrogen substituents in BDMAMS hinder the process. [] This highlights the importance of structural features in influencing the polymerization efficiency of these silane precursors.
Q2: How does the plasma polymerization of BDMAMVS differ from that of Trimethylsilyldimethylamine (TMSDMA)?
A2: While both BDMAMVS and TMSDMA demonstrate relatively fast polymer deposition rates compared to BDMAMS, their resulting plasma-polymerized films exhibit distinct chemical characteristics. [] Specifically, hydrolysis of BDMAMVS-derived polymers predominantly yields carboxylic acid groups. In contrast, TMSDMA-derived polymers, upon hydrolysis, result in a mixture of carboxylate ester and carboxylic acid functionalities. [] This difference arises from the structural variations between the two precursor molecules and highlights the possibility of tailoring the final film properties by selecting specific precursors.
Q3: Can the amino groups within BDMAMVS-derived plasma polymers be further functionalized?
A3: Yes, research indicates that the amido groups present in BDMAMVS-derived plasma films can be hydrolyzed to generate carboxyl groups. This hydrolysis process, typically conducted at 80-100°C for several hours, offers a pathway for further modification. [] Notably, this reaction primarily occurs near the polymer surface, implying potential for creating materials with tailored surface properties.
Q4: Are there any limitations associated with the hydrolysis of amido groups in BDMAMVS-derived films?
A4: While hydrolysis offers a route to incorporate carboxyl functionalities into BDMAMVS-derived films, it's essential to note that this reaction is predominantly limited to the surface regions of the polymer. [] This limitation might pose challenges when aiming for bulk modifications or homogeneous functional group distribution throughout the material.
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